4-Fluoro-cyclohexanecarbonitrile
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Overview
Description
4-Fluoro-cyclohexanecarbonitrile is an organic compound with the molecular formula C7H10FN. It is a derivative of cyclohexanecarbonitrile, where a fluorine atom is substituted at the fourth position of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the fluorination of cyclohexanecarbonitrile using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, making it an efficient and practical method for producing this compound .
Another method involves the substitution reaction of cyclohexyl halides with a fluorinating agent. For example, cyclohexyl bromide can be reacted with a fluorinating agent in the presence of a catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes that are designed to maximize yield and minimize by-products. One-pot synthesis methods have been developed to streamline the production process, utilizing solvents like methanol and catalysts such as copper to achieve high efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-cyclohexanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions varying based on the desired product.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Fluoro-cyclohexanecarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is utilized in the synthesis of materials with specific properties, such as polymers and resins.
Chemical Research: Researchers use it to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Fluoro-cyclohexanecarbonitrile involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, affecting their function and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonitrile: The parent compound without the fluorine substitution.
4-Chloro-cyclohexanecarbonitrile: A similar compound with a chlorine atom instead of fluorine.
4-Bromo-cyclohexanecarbonitrile: Another analog with a bromine atom.
Uniqueness
4-Fluoro-cyclohexanecarbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring specific chemical behaviors, such as in pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4-fluorocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN/c8-7-3-1-6(5-9)2-4-7/h6-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQQHBIUKBMXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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